Cas no 107155-10-2 (1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one)

107155-10-2 structure
Nome do Produto:1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one
1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one Propriedades químicas e físicas
Nomes e Identificadores
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- 1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one
- 1-BENZOFURAN-2-YL-3-(2-HYDROXY-PHENYL)-PROPENONE
- 2-Propen-1-one,1-(2-benzofuranyl)-3-(2-hydroxyphenyl)-
- 3-(2-hydroxyphenyl)-1-(benzofuran-2-yl)-2-propen-1-one
- .1-Benzofuran-2-yl-3t(?)-(2-hydroxy-phenyl)-propenon
- .1-benzofuran-2-yl-3t(?)-(2-hydroxy-phenyl)-propenone
- 3-(2-hydroxyphenyl)-1-benzofuran-2yl-2-propen-1-one
- Z56910427
- AKOS003277806
- 107155-10-2
- AB00718383-01
- 1-(1-benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one
- 1092070-07-9
- AO-080/42479512
- EN300-05010
- 1-(1-benzofuran-2-yl)-3-(2-hydroxyphenyl)-2-propen-1-one
- (E)-1-(1-benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one
- 1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one
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- Inchi: InChI=1S/C17H12O3/c18-14-7-3-1-5-12(14)9-10-15(19)17-11-13-6-2-4-8-16(13)20-17/h1-11,18H/b10-9+
- Chave InChI: DEGGMFLARURDBZ-MDZDMXLPSA-N
- SMILES: O1C2C=CC=CC=2C=C1C(=O)/C=C/C1C=CC=CC=1O
Propriedades Computadas
- Massa Exacta: 264.07900
- Massa monoisotópica: 264.078644
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 20
- Contagem de Ligações Rotativas: 3
- Complexidade: 376
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 4.1
- Superfície polar topológica: 50.4
Propriedades Experimentais
- Densidade: 1.288
- Ponto de ebulição: 452.3°Cat760mmHg
- Ponto de Flash: 227.3°C
- Índice de Refracção: 1.698
- PSA: 50.44000
- LogP: 4.03450
- Pressão de vapor: 0.0±1.1 mmHg at 25°C
1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one Dados aduaneiros
- CÓDIGO SH:2932999099
- Dados aduaneiros:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TRC | B417728-100mg |
1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one |
107155-10-2 | 100mg |
$ 95.00 | 2022-06-07 | ||
TRC | B417728-500mg |
1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one |
107155-10-2 | 500mg |
$ 320.00 | 2022-06-07 | ||
TRC | B417728-50mg |
1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one |
107155-10-2 | 50mg |
$ 50.00 | 2022-06-07 |
1-(1-Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one Literatura Relacionada
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1. Book reviews
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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